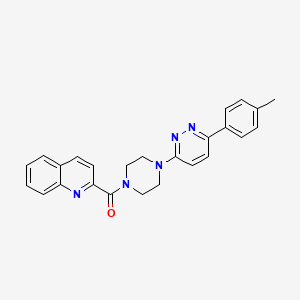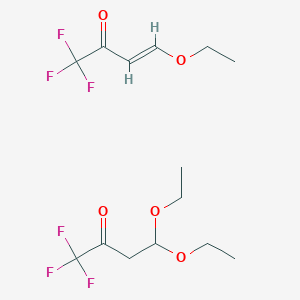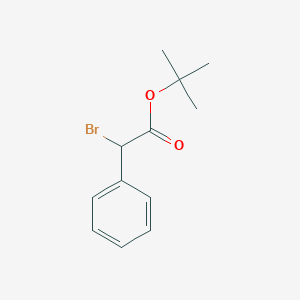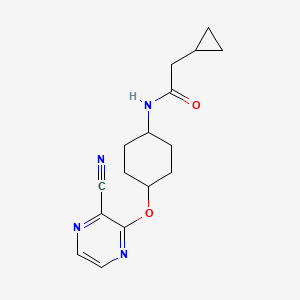
1-(2,5-dimethylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,5-dimethylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom. The molecule also has a sulfamoyl group (-SO2NH2), which is a common functional group in some types of drugs, such as certain antibiotics and diuretics .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization states of the atoms, and the electronic distribution. This typically requires experimental techniques like X-ray crystallography or computational methods .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyridine ring might undergo electrophilic substitution reactions, and the sulfamoyl group could participate in reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would depend on its molecular structure. For example, the presence of polar functional groups like sulfamoyl could enhance its solubility in water .Scientific Research Applications
Heterocyclic Synthesis Applications
The utility of enaminonitriles in heterocyclic synthesis has been demonstrated, where such compounds serve as key intermediates for synthesizing a variety of heterocyclic compounds. For example, reactions with hydrazine hydrate or malononitrile have afforded diamino- and enaminonitrile derivatives, respectively. These intermediates can further react to produce antipyrine derivatives, pyrimidine, and pyridine derivatives, showcasing their versatility in synthesizing compounds with potential biological activity (Fadda et al., 2012).
Biological Activity
Thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities, indicating the potential of such compounds for developing new antimicrobial agents. The structural characteristics of these compounds, such as intramolecular N-H...N hydrogen bonds, are crucial for their biological activities (Vasu et al., 2003).
Carbonic Anhydrase Inhibitors
Aromatic sulfonamide inhibitors of carbonic anhydrases have been identified, with compounds exhibiting nanomolar half maximal inhibitory concentration (IC50) values. Such inhibitors show varying activities across different isoenzymes, highlighting the importance of structural diversity for targeting specific isoenzymes (Supuran et al., 2013).
Material Science Applications
Soluble, curable, and thermally stable aromatic polyamides bearing thiourea and pendent pyridylformylimino groups have been synthesized. These polyamides exhibit outstanding solubility in various solvents and high thermal stability, making them promising materials for advanced applications (Ravikumar & Saravanan, 2012).
Polymer Chemistry
Synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties has been reported. These polymers are amorphous, readily soluble in organic solvents, and exhibit high thermal stability. Their low dielectric constants and moisture absorption make them suitable for electronic applications (Liu et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-14-5-6-15(2)16(12-14)13-24-11-3-4-19(21(24)26)20(25)23-17-7-9-18(10-8-17)29(22,27)28/h3-12H,13H2,1-2H3,(H,23,25)(H2,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHQCVHAZNOYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2859082.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2859089.png)



![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2859097.png)
![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2859098.png)
![3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2859099.png)
![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2859100.png)
